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Compound of Interest

Compound Name: Ipragliflozin-d5

Cat. No.: B1153965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Ipragliflozin-d5, a deuterated analog of the sodium-glucose cotransporter 2 (SGLT2)

inhibitor, Ipragliflozin. Stable isotope-labeled compounds like Ipragliflozin-d5 are crucial

internal standards for quantitative bioanalytical assays, enabling accurate pharmacokinetic and

metabolic studies during drug development. This document details a putative synthetic

pathway, characterization methodologies, and relevant data, presented in a clear and

accessible format for researchers in the field.

Introduction
Ipragliflozin is a potent and selective SGLT2 inhibitor approved for the treatment of type 2

diabetes mellitus. It effectively reduces plasma glucose levels by inhibiting glucose

reabsorption in the kidneys, leading to increased urinary glucose excretion.[1][2] The

development and validation of robust analytical methods to quantify Ipragliflozin in biological

matrices are essential for its clinical development. Ipragliflozin-d5, as a stable isotope-labeled

internal standard, is indispensable for mass spectrometry-based quantification, ensuring high

accuracy and precision by correcting for matrix effects and variations in sample processing.

This guide outlines a probable synthetic route for Ipragliflozin-d5, based on established

synthetic strategies for Ipragliflozin and the known positions of deuterium labeling. Additionally,

it describes the key characterization techniques employed to confirm the identity, purity, and

isotopic enrichment of the final compound.
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Synthesis of Ipragliflozin-d5
The synthesis of Ipragliflozin-d5 involves the incorporation of five deuterium atoms onto the

benzothiophene ring system. Based on the chemical structure, a plausible synthetic approach

would involve the use of a deuterated benzothiophene precursor. The general synthetic

scheme for Ipragliflozin typically involves the coupling of a protected glucal with an aryl

Grignard or organolithium reagent, followed by reduction and deprotection steps.[3][4]

A likely synthetic pathway for Ipragliflozin-d5 is proposed below, starting from commercially

available deuterated precursors or involving a deuteration step at an early stage of the

synthesis of the benzothiophene moiety.

Proposed Synthetic Pathway
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Caption: Proposed synthetic workflow for Ipragliflozin-d5.

Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ipragliflozin-d5 is not

publicly available, the following general procedures are based on the known synthesis of

Ipragliflozin and would be adapted for the deuterated analog.[3][4]

1. Preparation of the Deuterated Aryl Grignard Reagent: A solution of the deuterated 2-

halobenzothiophene in anhydrous tetrahydrofuran (THF) would be added dropwise to a
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suspension of magnesium turnings under an inert atmosphere. The reaction mixture would be

stirred until the magnesium is consumed, yielding the corresponding Grignard reagent.

2. Coupling with Protected Gluconolactone: The solution of the Grignard reagent would be

added to a cooled (-78 °C) solution of a suitably protected D-gluconolactone in anhydrous THF.

The reaction would be stirred at low temperature before being quenched with a saturated

aqueous solution of ammonium chloride.

3. Reduction of the Hemiketal: The crude hemiketal intermediate would be dissolved in a

suitable solvent such as dichloromethane. A reducing agent, typically triethylsilane (Et3SiH),

and a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), would be added, and the

reaction stirred until completion.

4. Deprotection: The protecting groups on the glucose moiety would be removed under

appropriate conditions. For example, pivaloyl protecting groups can be removed using sodium

methoxide in methanol.[4]

5. Purification: The final product, Ipragliflozin-d5, would be purified using techniques such as

column chromatography on silica gel followed by recrystallization to afford the pure, isotopically

labeled compound.

Characterization of Ipragliflozin-d5
The comprehensive characterization of Ipragliflozin-d5 is critical to confirm its chemical

identity, purity, and the extent and location of deuterium incorporation.

Characterization Workflow
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Spectroscopic Analysis
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Caption: General workflow for the characterization of Ipragliflozin-d5.

Data Presentation
Table 1: Physicochemical Properties of Ipragliflozin and Ipragliflozin-d5

Property Ipragliflozin Ipragliflozin-d5 Reference

Molecular Formula C₂₁H₂₁FO₅S C₂₁H₁₆D₅FO₅S [5]

Molecular Weight 404.46 g/mol 409.48 g/mol [5]

CAS Number 761423-87-4 Not Available [5]

Table 2: Summary of Characterization Data (Hypothetical for Ipragliflozin-d5)
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Analysis Specification
Expected Result for
Ipragliflozin-d5

Mass Spectrometry

[M+H]⁺ 410.14 ± 0.1
Consistent with the deuterated

structure

Isotopic Purity ≥ 98% To be determined by MS

NMR Spectroscopy

¹H NMR Conforms to structure

Absence of signals in the

deuterated region of the

benzothiophene ring

¹³C NMR Conforms to structure
Consistent with the carbon

skeleton of Ipragliflozin

²H NMR Conforms to structure

Signals corresponding to the

positions of deuterium

incorporation

Chromatography

HPLC Purity ≥ 98% (AUC)

A single major peak

corresponding to Ipragliflozin-

d5

Chiral Purity ≥ 99% (ee)
To be determined by chiral

HPLC

Note: The characterization data for Ipragliflozin-d5 is presented as expected values, as

specific experimental data is not publicly available. The data for non-deuterated Ipragliflozin

can be found in the cited literature.[4][6]

Experimental Methodologies
High-Performance Liquid Chromatography (HPLC): Purity analysis would be performed using a

reverse-phase HPLC method with UV detection. A C18 column would be employed with a
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gradient elution using a mobile phase consisting of acetonitrile and water, both containing a

small amount of a modifier like formic acid or trifluoroacetic acid.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the elemental composition and accurate mass of Ipragliflozin-d5. The isotopic

distribution pattern would be analyzed to determine the level of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be used to

confirm the overall structure and to verify the absence of proton signals at the sites of

deuteration. ¹³C NMR would confirm the carbon framework. ²H NMR spectroscopy would be

performed to directly observe the deuterium signals and confirm their positions in the molecule.

Conclusion
This technical guide provides a foundational understanding of the synthesis and

characterization of Ipragliflozin-d5. While a detailed, publicly available synthetic protocol for

the deuterated analog is lacking, a plausible synthetic route and the necessary characterization

techniques have been outlined based on established chemical principles and data for the non-

labeled compound. The availability of well-characterized Ipragliflozin-d5 is paramount for the

accurate and reliable bioanalysis of Ipragliflozin, thereby supporting its continued clinical

investigation and therapeutic use. Further research and publication of detailed experimental

procedures would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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